1-(2-Methoxyphenyl)propan-2-amine

Catalog No.
S589051
CAS No.
15402-84-3
M.F
C10H15NO
M. Wt
165.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Methoxyphenyl)propan-2-amine

CAS Number

15402-84-3

Product Name

1-(2-Methoxyphenyl)propan-2-amine

IUPAC Name

1-(2-methoxyphenyl)propan-2-amine

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

InChI

InChI=1S/C10H15NO/c1-8(11)7-9-5-3-4-6-10(9)12-2/h3-6,8H,7,11H2,1-2H3

InChI Key

VBAHFEPKESUPDE-UHFFFAOYSA-N

SMILES

CC(CC1=CC=CC=C1OC)N

Synonyms

(R)-isomer of N-desmethylmethoxyphenamine, (S)-isomer of N-desmethylmethoxyphenamine, 2-methoxyamphetamine, HCl of N-desmethylmethoxyphenamine, N-desmethylmethoxyphenamine, N-desmethylmethoxyphenamine hydrochloride, N-desmethylmethoxyphenamine, (+-)-isomer, N-desmethylmethoxyphenamine, (R)-isomer, N-desmethylmethoxyphenamine, (S)-isomer, N-desmethylmethoxyphenamine, sulfate (2:1), NDMP, sulfate (2:1) of N-desmethylmethoxyphenamine

Canonical SMILES

CC(CC1=CC=CC=C1OC)N

Description

The exact mass of the compound 2-Methoxyamphetamine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Ethylamines - Phenethylamines - Amphetamines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-(2-Methoxyphenyl)propan-2-amine, also known as (2R)-1-(2-methoxyphenyl)propan-2-amine, is an organic compound with the molecular formula C₁₀H₁₅NO. This compound features a propan-2-amine backbone substituted with a 2-methoxyphenyl group, which contributes to its unique chemical properties and biological activities. It appears as a colorless oil and has been studied for its potential therapeutic applications due to its structural characteristics.

  • Alkylation: The amine group can undergo alkylation, forming quaternary ammonium salts.
  • Acylation: Reacting with acyl chlorides can yield amides.
  • Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes under specific conditions.

A notable reaction involving this compound is the Wacker-Tsuji oxidation, which allows for the conversion of allylbenzenes into optically active 1-arylpropan-2-amines, including 1-(2-methoxyphenyl)propan-2-amine, demonstrating good yields (74–92%) .

Research indicates that 1-(2-methoxyphenyl)propan-2-amine exhibits various biological activities, particularly in the realm of pharmacology. Its structural similarity to other psychoactive compounds suggests potential effects on neurotransmitter systems, making it a candidate for further exploration in therapeutic contexts. Specific studies have highlighted its interaction with serotonin receptors, which may relate to mood modulation and other neurological effects.

Several methods exist for synthesizing 1-(2-methoxyphenyl)propan-2-amine:

  • Wacker-Tsuji Oxidation: This method involves the oxidation of allylbenzenes followed by biotransamination, yielding high conversions of the target compound .
  • Reductive Amination: Starting from appropriate ketones or aldehydes and reacting them with amines in the presence of reducing agents.
  • Direct Amination: Utilizing amine precursors and applying conditions that favor nucleophilic substitution on suitable electrophiles.

1-(2-Methoxyphenyl)propan-2-amine has potential applications in various fields:

  • Pharmaceuticals: As a precursor or intermediate in the synthesis of drugs targeting central nervous system disorders.
  • Research: Utilized in studies exploring receptor interactions and metabolic pathways.

Its unique structure allows it to serve as a valuable building block for developing novel therapeutic agents.

Interaction studies have focused on how 1-(2-methoxyphenyl)propan-2-amine interacts with various biological targets:

  • Serotonin Receptors: Preliminary findings suggest modulation of serotonin pathways, indicating possible antidepressant-like effects.
  • Dopaminergic Systems: Investigations into its influence on dopamine receptors could reveal insights into its psychoactive properties.

These interactions underline the importance of further research to fully elucidate its pharmacological profile.

Several compounds share structural similarities with 1-(2-methoxyphenyl)propan-2-amine. Here are some notable examples:

Compound NameStructureKey Differences
1-(4-Methoxyphenyl)propan-2-amineC₁₀H₁₅NOSubstituted at para position
1-(3-Methoxyphenyl)propan-2-amineC₁₀H₁₅NOSubstituted at meta position
1-(2-Chlorophenyl)propan-2-amineC₁₀H₁₂ClNContains chlorine instead of methoxy group

Uniqueness

The uniqueness of 1-(2-methoxyphenyl)propan-2-amine lies in its specific substitution pattern and resultant biological activity. The methoxy group influences both solubility and interaction with biological targets compared to similar compounds, potentially leading to distinct pharmacological effects. Further exploration may reveal additional therapeutic potentials that differentiate it from its analogs.

XLogP3

2.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

165.115364102 g/mol

Monoisotopic Mass

165.115364102 g/mol

Heavy Atom Count

12

Wikipedia

2-Methoxyamphetamine

Dates

Modify: 2023-07-17

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